4-Dimethylaminobenzoyl chloride HCl chemical properties
4-Dimethylaminobenzoyl chloride HCl chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Dimethylamino)benzoyl Chloride Hydrochloride
Introduction
4-(Dimethylamino)benzoyl chloride (DMABC), often supplied and handled as its hydrochloride salt, is a highly reactive acyl chloride that serves as a pivotal reagent in both analytical and synthetic organic chemistry.[1][2] It is recognized as a crucial intermediate for the synthesis of pharmaceuticals and photoactive materials.[1] However, its most prominent role is as a chemical derivatizing agent. By covalently attaching the 4-(dimethylamino)benzoyl moiety to target analytes, it significantly enhances their detectability in modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4-(Dimethylamino)benzoyl chloride hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this reagent, offering field-proven insights into its handling, reaction mechanisms, and protocol development.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of DMABC are fundamental to its effective use. The compound is highly sensitive to environmental conditions, necessitating precise storage and handling.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(dimethylamino)benzoyl chloride[5] |
| Synonyms | DMABC, 4-(Chloroformyl)-N,N-dimethylaniline[2][6] |
| CAS Number | 4755-50-4 (for free base)[5][6][7] |
| Molecular Formula | C₉H₁₀ClNO[5][7][8] |
| Molecular Weight | 183.63 g/mol [5][8][9] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White to yellow powder, crystals, or chunks[10] |
| Melting Point | 145-149 °C (literature values vary)[2][6][11] |
| Solubility | Reacts with water.[2][11] Soluble in various organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate).[3][4][9] |
| Stability | Highly sensitive to moisture and air.[7][8][11] |
Stability and Storage Considerations
DMABC's high reactivity is intrinsically linked to its instability. The acyl chloride functional group is highly susceptible to hydrolysis. The compound is designated as moisture and air sensitive.[7][11] Therefore, it is imperative to handle and store it under an inert atmosphere (e.g., nitrogen or argon).[7][8][11] Containers should be kept tightly sealed in a cool, dry, and well-ventilated place, preferably in a desiccator.[7][11] Any containers that have been opened must be carefully resealed to prevent degradation from atmospheric moisture.[11]
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of 4-(Dimethylamino)benzoyl chloride involves the chlorination of its parent carboxylic acid, 4-(dimethylamino)benzoic acid.[1] This transformation is typically achieved using standard chlorinating agents.
The two most common methods are:
-
Thionyl Chloride (SOCl₂) Method : A widely used and effective method where 4-(dimethylamino)benzoic acid is reacted with thionyl chloride, often in a non-polar solvent like ethyl acetate.[1][9]
-
Oxalyl Chloride ((COCl)₂) Method : This route is often preferred for its milder reaction conditions.[1] It requires a catalytic amount of N,N-dimethylformamide (DMF). A significant advantage of this method is that all byproducts (CO₂, CO, HCl) are gaseous, which greatly simplifies the purification of the final product.[1]
Following the reaction, the product is typically isolated by removing the solvent and is often purified by crystallization from a suitable solvent such as ethyl acetate to yield a solid product.[9]
Caption: Core synthesis route for 4-(Dimethylamino)benzoyl chloride.
Core Reactivity and Mechanistic Insights
The chemical behavior of DMABC is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, proceeding via a nucleophilic acyl substitution mechanism.[12][13]
The reaction is characterized by an addition-elimination sequence.[13] The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequently, the C=O bond reforms, and the chloride ion—an excellent leaving group—is eliminated.[13]
The presence of the para-dimethylamino group exerts a significant electronic influence. While typically an activating, electron-donating group, its effect on the reaction rate can be complex. For instance, in the hydrolysis of benzoyl chlorides, the electron-donating p-dimethylamino group has been shown to accelerate the reaction. This is attributed to the stabilization of a dissociative transition state that resembles a positively charged acylium ion, a key insight into its reactivity.[14]
Caption: General mechanism for nucleophilic acyl substitution.
Common Reactions:
-
Hydrolysis : Vigorous reaction with water or moisture to form 4-(dimethylamino)benzoic acid and hydrogen chloride gas.[7][15] This underscores the need for anhydrous handling conditions.
-
Reaction with Alcohols/Phenols : Forms the corresponding ester. This is the basis for derivatizing steroids and phenols to enhance their analytical detection.[3][4][16]
-
Reaction with Amines : Forms the corresponding amide. It readily reacts with primary and secondary amines, a reaction widely used for the analysis of amino acids and biogenic amines.[3][4]
Spectroscopic Characterization
The structure of DMABC can be confirmed using standard spectroscopic techniques. The data below represents expected values based on the compound's functional groups.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
|---|---|
| ¹H NMR | Aromatic protons (AA'BB' system, ~7-8 ppm), two singlets for the N-methyl groups (~3 ppm). |
| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (including quaternary carbons attached to N and C=O), N-methyl carbons (~40 ppm).[5] |
| IR Spectroscopy | Strong C=O stretch for the acyl chloride (~1750-1790 cm⁻¹), C-N stretching, and aromatic C=C stretching vibrations.[5][17] |
| UV-Vis | Strong absorbance in the UV region due to the extended conjugated system of the 4-(dimethylamino)benzoyl chromophore.[18] |
| Mass Spec. | Molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the chlorine radical (M-Cl)⁺.[17] |
Applications in Analytical and Synthetic Chemistry
DMABC's utility stems from its dual role as a powerful derivatizing agent and a versatile synthetic building block.
Derivatization for Chromatography
Pre-column derivatization with DMABC is a robust strategy to overcome challenges in analyzing compounds that lack a strong chromophore or ionize poorly.[3][16]
Causality Behind Derivatization:
-
Enhanced UV Detection : The 4-(dimethylamino)benzoyl moiety is a potent chromophore, possessing a high molar absorptivity. Its introduction into an analyte lacking UV absorbance dramatically increases the response in an HPLC-UV detector, thereby lowering detection limits.[3][4]
-
Improved Mass Spectrometric Ionization : The tertiary amine within the DMABC tag is easily protonated. This significantly enhances ionization efficiency in positive-mode electrospray ionization (ESI), leading to greater sensitivity in LC-MS analysis.[4][19]
-
Improved Chromatography : Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[4]
This technique is widely applied to the quantitative analysis of:
Caption: General workflow for analyte derivatization with DMABC.
Experimental Protocol: Derivatization of Amines for HPLC-UV Analysis
This protocol is a self-validating system for the derivatization of primary or secondary amines. The use of an alkaline buffer is critical to deprotonate the amine, increasing its nucleophilicity to facilitate the reaction.[3]
-
Reagent Preparation : Prepare a 2 mg/mL solution of 4-(Dimethylamino)benzoyl chloride in anhydrous acetonitrile. This solution should be prepared fresh.
-
Sample Preparation : In a 1.5 mL reaction vial, combine 100 µL of the amine-containing sample or standard with 100 µL of 0.1 M borate buffer (pH 8.5).
-
Derivatization Reaction : Add 100 µL of the DMABC reagent solution to the vial. Cap tightly and vortex immediately.
-
Heating : Place the vial in a heating block or water bath set to 60°C for approximately 6 minutes.[3]
-
Quenching/Reconstitution : (Optional but recommended) Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.
-
Analysis : Inject an appropriate volume (e.g., 10-20 µL) of the final solution into the HPLC system for analysis.
Safety, Handling, and Disposal
DMABC is a hazardous chemical and must be handled with extreme caution by trained personnel.[8][15]
Table 4: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[5][7][8] |
| Serious Eye Damage | H318: Causes serious eye damage.[5] |
| Other Hazards | EUH029: Contact with water liberates toxic gas (HCl).[7] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls : Always use this chemical within a certified chemical fume hood.[7] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[20]
-
Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[20]
-
Skin and Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[15]
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[15] Do not allow the product to enter drains.[8][20]
Conclusion
4-(Dimethylamino)benzoyl chloride hydrochloride is a reagent of significant value, bridging synthetic utility with analytical enhancement. Its potent reactivity, driven by the electrophilic acyl chloride group, makes it an effective building block. Simultaneously, the strong chromophoric and ionizable properties of its dimethylaminobenzoyl core make it an indispensable tool for increasing the sensitivity of chromatographic analyses. A thorough understanding of its chemical properties, particularly its sensitivity to moisture, and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)benzoyl Chloride Derivatization. BenchChem.
- Thermo Fisher Scientific. (2025). 4-Dimethylaminobenzoyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzoyl Chloride. BenchChem.
- Carl Roth. (n.d.). SAFETY DATA SHEET. Carl Roth.
- BenchChem. (2025). Application Notes and Protocols for Derivatization Techniques Using 4-(Dimethylamino)benzoic Acid Reagents. BenchChem.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur, ≥ 99.0 HPLC. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols with 4-(Dimethylamino)benzoyl Chloride for Chromatographic Analysis. BenchChem.
- PubChem. (n.d.). 4-(Dimethylamino)benzoyl chloride. National Center for Biotechnology Information.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Dimethylaminobenzoyl chloride. Fisher Scientific.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-(Dimethylamino)benzoyl chloride. Sigma-Aldrich.
- BenchChem. (n.d.). Synthesis routes of 4-(Dimethylamino)benzoyl chloride. BenchChem.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride 97%. Sigma-Aldrich.
- P&S Chemicals. (n.d.). Product information, 4-Dimethylaminobenzoyl chloride hydrochloride. P&S Chemicals.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride for HPLC derivatization, LiChropur, ≥ 99.0 HPLC. Sigma-Aldrich.
- ChemicalBook. (2025). 4-DIMETHYLAMINOBENZOYL CHLORIDE. ChemicalBook.
- NIST. (n.d.). Benzoyl chloride, 4-(dimethylamino)-. NIST WebBook.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride 97%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Benzoyl chloride for organic synthesis. Sigma-Aldrich.
- Thermo Scientific Chemicals. (n.d.). 4-Dimethylaminobenzoyl chloride, 97%. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoyl chloride. Sigma-Aldrich.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2025). Chapter 23.4: Common Classes of Organic Reactions. Chemistry LibreTexts.
- Compound Interest. (n.d.). Organic Chemistry Revision Sheets Reaction Mechanism Notes. Compound Interest.
- Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic.
- BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-DIMETHYLAMINOBENZOYL CHLORIDE | 4755-50-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Dimethylamino)benzoyl chloride | C9H10ClNO | CID 4400782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Dimethylamino)benzoyl chloride 97 4755-50-4 [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(Dimethylamino)benzoyl chloride | 4755-50-4 [sigmaaldrich.com]
- 11. 4-Dimethylaminobenzoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. reddit.com [reddit.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzoyl chloride, 4-(dimethylamino)- [webbook.nist.gov]
- 19. 4-二甲氨基苯甲酰氯 derivatization grade (HPLC), LiChropur™, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
